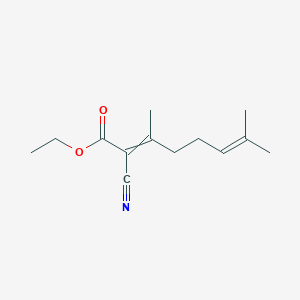
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is an organic compound with a complex structure that includes a cyano group, an ester group, and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate typically involves the esterification of 2-cyano-3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The double bonds in the structure may also undergo addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,7-dimethylocta-2,6-dienoate: Lacks the cyano group, making it less reactive in certain types of reactions.
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienal: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate is unique due to the presence of both a cyano group and an ester group, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61432-75-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)12(9-14)11(4)8-6-7-10(2)3/h7H,5-6,8H2,1-4H3 |
InChI Key |
AVJOTYFOPVIABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCC=C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















